molecular formula C21H26N4O B11025553 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11025553
M. Wt: 350.5 g/mol
InChI Key: MOQZVMVXQGBEKQ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of biochemical pathways.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly with antimicrobial or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and may have similar biological activities.

    Pyrrole derivatives: These compounds share the pyrrole moiety and can also exhibit similar chemical reactivity.

Uniqueness

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique in that it combines both benzimidazole and pyrrole moieties in a single molecule. This dual functionality could confer unique properties, such as enhanced biological activity or novel chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C21H26N4O/c1-24-18-10-4-3-9-17(18)23-19(24)16-22-20(26)15-21(11-5-2-6-12-21)25-13-7-8-14-25/h3-4,7-10,13-14H,2,5-6,11-12,15-16H2,1H3,(H,22,26)

InChI Key

MOQZVMVXQGBEKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CC3(CCCCC3)N4C=CC=C4

Origin of Product

United States

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